N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex carboxamide derivative featuring a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core, substituted with a furan-2-ylmethyl group, an imino moiety, a methyl group at position 11, and an isopropyl (propan-2-yl) chain at position 5. Crystallographic tools like SHELXL or SIR97 may be employed for structural validation, given their prevalence in small-molecule refinement .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12(2)26-17(22)15(20(27)23-11-14-7-5-9-29-14)10-16-19(26)24-18-13(3)6-4-8-25(18)21(16)28/h4-10,12,22H,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMZLSBAVOBHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor. This precursor is then reacted with various reagents to introduce the imino and triazatricyclo groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The triazatricyclo framework can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amine derivatives, and substituted triazatricyclo compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or pesticidal applications. Key comparisons include:
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Benzamide backbone with a trifluoromethyl group and isopropoxy phenyl substitution.
- Comparison : Unlike the target compound, flutolanil lacks a polycyclic system but shares the carboxamide group, critical for fungicidal activity. The trifluoromethyl group enhances lipophilicity and resistance to degradation, whereas the target’s triazatricyclo core may improve binding rigidity .
- Application : Systemic fungicide targeting basidiomycetes fungi .
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and chlorophenyl group.
- Comparison: Both compounds incorporate oxygen-containing heterocycles (furan vs. Cyprofuram’s cyclopropane moiety may confer steric hindrance, a feature absent in the target compound .
- Application : Fungicide with broad-spectrum activity .
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran)
- Structure: Tetrahydrofuran-linked nitro-phenoxy derivative with chloro-trifluoromethyl substitution.
- Comparison: Shares a furan-derived scaffold but differs in mode of action. Furyloxyfen acts as a herbicide via inhibition of carotenoid biosynthesis, whereas the target’s carboxamide and imino groups suggest a possible enzyme-inhibition mechanism .
Compounds 16 and 17 from
- Structure : Fluorinated triazole-glycoside hybrids with complex carbohydrate and pyrimidine moieties.
- Comparison : Both feature triazole groups (common in agrochemicals via click chemistry), but the target compound lacks fluorination, which in Compounds 16/17 enhances hydrophobicity and membrane penetration. The triazatricyclo core may substitute for fluorinated chains in optimizing bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Structural Rigidity : The triazatricyclo system in the target compound likely reduces conformational flexibility, enhancing binding affinity to enzymatic targets compared to linear analogs like flutolanil .
- Absence of Fluorination : Unlike Compounds 16/17 or flutolanil, the target lacks fluorinated groups, which may reduce environmental persistence but also limit bioavailability .
- Synthetic Pathways : While highlights click chemistry for triazole formation, the target’s synthesis may involve cyclocondensation or ring-closing metathesis to assemble the polycyclic core.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
